1-(2,4-dichlorophenyl)-N-methyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide
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Overview
Description
Pyrrolopyrazine is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring . Compounds with this scaffold have widely exhibited different biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Synthesis Analysis
The synthesis of similar compounds, such as pyrrolopyrazine derivatives, often involves various synthetic routes including cyclization, ring annulation, cycloaddition, direct C-H arylation, and other methods .Molecular Structure Analysis
The molecular structure of pyrrolopyrazine derivatives is typically confirmed by 1H and 13C NMR and mass spectral analysis .Chemical Reactions Analysis
The chemical reactions involving similar compounds often depend on the specific substituents present on the molecule. For example, the complexes formed between ligands derived from 2-phenylimidazo[1,2-a]pyridine-3-carbaldehy and copper(II) salts have been examined for their catecholase activity .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like “1-(2,4-dichlorophenyl)-N-methyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide” would typically be determined using various analytical techniques, including NMR spectroscopy, mass spectrometry, and elemental analysis .Scientific Research Applications
Antimicrobial Activity
Pyrrolopyrazine derivatives, including the compound , have exhibited antimicrobial activities . They could be used in the development of new antimicrobial agents.
Anti-inflammatory Activity
These compounds have also shown anti-inflammatory activities . They could be potentially used in the treatment of inflammatory diseases.
Antiviral Activity
Pyrrolopyrazine derivatives have demonstrated antiviral activities . They could be explored for their potential use in antiviral therapies.
Antifungal Activity
These compounds have exhibited antifungal activities . They could be used in the development of new antifungal agents.
Antioxidant Activity
Pyrrolopyrazine derivatives have shown antioxidant activities . They could be potentially used in the treatment of diseases related to oxidative stress.
Antitumor Activity
These compounds have demonstrated antitumor activities . They could be explored for their potential use in cancer therapies.
Kinase Inhibitory Activity
Pyrrolopyrazine derivatives have shown activity on kinase inhibition . They could be potentially used in the treatment of diseases related to kinase activity.
Drug Discovery Research
The pyrrolopyrazine structure, including the compound , is an attractive scaffold for drug discovery research . It could be used as a starting point for the development of new drugs.
Future Directions
Future research could focus on further elucidating the biological activities and mechanisms of action of pyrrolopyrazine derivatives, as well as developing more efficient synthetic methods for these compounds . This could help medicinal chemistry researchers design and synthesize new leads to treat various diseases.
Mechanism of Action
Target of Action
Similar compounds have been found to target enzymes such as dpre1 . Further experimental validation is necessary to ascertain the exact target responsible for the whole cell activity .
Mode of Action
In silico investigations suggest that the compound may interact favorably with the active site of the DprE1 enzyme . The exact nature of this interaction and the resulting changes in the target are subjects of ongoing research.
Biochemical Pathways
Similar compounds have been found to exhibit antitubercular activity, suggesting that they may affect pathways related to the survival and proliferation of mycobacterium tuberculosis .
Pharmacokinetics
In silico studies have been conducted to predict the adme properties, physicochemical characteristics, and drug-like qualities of similar compounds .
Result of Action
Similar compounds have been found to exhibit noteworthy activity against mycobacterium tuberculosis, with minimum inhibitory concentration (mic) values of ≤2125 μM .
properties
IUPAC Name |
1-(2,4-dichlorophenyl)-N-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15Cl2N3S/c1-18-15(21)20-8-7-19-6-2-3-13(19)14(20)11-5-4-10(16)9-12(11)17/h2-6,9,14H,7-8H2,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZLXNJZSXCJSSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=S)N1CCN2C=CC=C2C1C3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15Cl2N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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